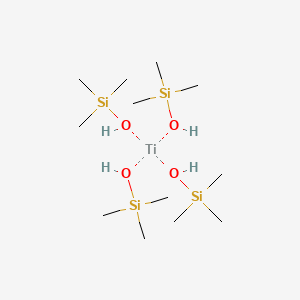

Tetrakis(trimethylsiloxy)titanium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

hydroxy(trimethyl)silane;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H10OSi.Ti/c4*1-5(2,3)4;/h4*4H,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGRGQMXVZJUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H40O4Si4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Tetrakis Trimethylsiloxy Titanium

Direct Synthesis Routes via Double-Decomposition Reactions

The synthesis of tetrakis(trimethylsiloxy)titanium can be effectively achieved through a double-decomposition reaction, a common strategy in inorganic and organometallic chemistry for exchanging ligands between two starting compounds.

Synthesis from Sodium Trimethylsilyloxide and Titanium Tetrachloride

A primary and direct method for preparing this compound involves the reaction of titanium tetrachloride with sodium trimethylsilyloxide. This reaction proceeds as a salt metathesis reaction, where the chloride ligands on the titanium center are replaced by trimethylsiloxy groups.

TiCl₄ + 4 NaOSi(CH₃)₃ → Ti[OSi(CH₃)₃]₄ + 4 NaCl

In this process, four equivalents of sodium trimethylsilyloxide are reacted with one equivalent of titanium tetrachloride. The reaction is typically carried out in an inert solvent to prevent unwanted side reactions with moisture or air. The formation of sodium chloride, a solid precipitate, helps to drive the reaction to completion. Following the reaction, the solid sodium chloride can be removed by filtration, and the desired product, this compound, can be isolated from the filtrate.

Controlled Hydrolysis and Polycondensation Reactions

The behavior of this compound upon exposure to water is characterized by hydrolysis and subsequent polycondensation reactions. These processes are fundamental to its application in forming polymeric materials. The hydrolysis of titanium alkoxides is a complex process that leads to the formation of polycondensates. hanyang.ac.kr

Formation of Titanium Oxide Trimethylsilyloxide Polymers (Polytrimethylsiloxanotitanoxanes)

Partial hydrolysis of this compound leads to the formation of soluble polymeric materials. gelest.com This process is initiated by the reaction of a Ti-O-Si linkage with water, resulting in the formation of a titanium-hydroxyl (Ti-OH) group and trimethylsilanol (B90980). These reactive Ti-OH groups can then undergo condensation reactions with other titanium species, leading to the formation of Ti-O-Ti bridges, which are the backbone of the resulting polytrimethylsiloxanotitanoxane polymers. The general steps can be represented as:

Hydrolysis: ≡Ti-OSi(CH₃)₃ + H₂O → ≡Ti-OH + HOSi(CH₃)₃

Condensation (Oxolation): ≡Ti-OH + ≡Ti-OSi(CH₃)₃ → ≡Ti-O-Ti≡ + HOSi(CH₃)₃

Condensation (Olation): ≡Ti-OH + ≡Ti-OH → ≡Ti-O-Ti≡ + H₂O

These reactions lead to the growth of a polymer chain containing repeating titanium-oxygen units, with trimethylsiloxy groups remaining as side or end groups.

Facile Disproportionation of Hydrolysis Intermediates

During the hydrolysis and condensation of titanium alkoxide and related compounds, the intermediate species can undergo redistribution or disproportionation reactions. While the term is more commonly associated with changes in oxidation state, in this context, it can refer to the exchange of ligands on the titanium center. For instance, partially hydrolyzed species with both hydroxyl and trimethylsiloxy groups can rearrange. The mechanisms for the hydrolysis of titanium tetrachloride have been studied, providing insight into the formation of various titanium oxychloride intermediates. nih.gov These studies show that the reaction pathways can be complex and are highly dependent on the reaction conditions. nih.gov

Influence of Hydrolysis Degree on Polymer Structure and Molecular Weight

The extent of hydrolysis, controlled by the ratio of water to the titanium precursor, has a significant impact on the structure and molecular weight of the resulting polytrimethylsiloxanotitanoxane. A lower degree of hydrolysis, where water is the limiting reactant, will result in polymers of lower molecular weight with a higher proportion of remaining trimethylsiloxy groups. This often leads to soluble oils or resins.

Conversely, a higher degree of hydrolysis will lead to more extensive cross-linking through the formation of Ti-O-Ti bonds, resulting in higher molecular weight polymers. At very high water concentrations, the hydrolysis can proceed to form titanium dioxide, with the complete loss of the trimethylsiloxy groups. The degree of hydrolysis has been shown to be a critical parameter in controlling the conversion of titanyl sulfate (B86663) to hydrated titanium dioxide. researchgate.net

Precursor Development for Advanced Materials Synthesis

This compound and its derivatives are valuable precursors for the synthesis of advanced materials due to their chemical reactivity and the ability to be converted into titanium-containing materials under controlled conditions.

This compound serves as a precursor for the preparation of titanium dioxide (TiO₂). researchgate.netresearchgate.net Through controlled hydrolysis and subsequent thermal treatment, the organic siloxy groups can be removed, yielding titanium dioxide with specific properties. Different titanium precursors, including titanium alkoxides and titanium tetrachloride, are used to synthesize TiO₂ for various applications, such as in perovskite solar cells. researchgate.netnih.gov The choice of precursor can influence the morphology and properties of the final TiO₂ material. nih.gov Furthermore, this compound is employed as a catalyst, particularly in the condensation curing of silicone elastomers. gelest.com Its catalytic activity is also being explored in other polycondensation reactions. mdpi.com

| Property | Value |

| Molecular Formula | C₁₂H₃₆O₄Si₄Ti |

| Molecular Weight | 404.62 g/mol |

| Boiling Point | 110 °C at 10 mmHg gelest.com |

| Density | 0.900 g/mL gelest.com |

| Refractive Index | 1.4278 @ 20 °C gelest.com |

| Flash Point | 51 °C gelest.com |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water gelest.com |

Role as a Precursor in Photochemical Metal Organic Deposition (PMOD)

Photochemical Metal Organic Deposition (PMOD) is an advanced thin-film deposition technique that utilizes light to initiate the decomposition of organometallic precursors, leading to the formation of a film on a substrate. While direct and extensive research on the use of this compound in PMOD is not widely documented in the available literature, its properties suggest a high potential for this application. The presence of photosensitive ligands in organometallic precursors is a key requirement for PMOD.

The photochemical decomposition of this compound would likely involve the UV-induced cleavage of the Ti-O-Si bonds. This process would generate reactive species that can subsequently condense on a substrate to form a titanium oxide (TiO₂) or titanium silicate (B1173343) film. The energy from the UV irradiation provides the necessary activation for the decomposition to occur at lower temperatures compared to traditional thermal CVD processes. This can be particularly advantageous for temperature-sensitive substrates.

The byproducts of the photochemical decomposition of this compound are expected to be volatile organic compounds, which can be easily removed from the deposition chamber. The quality and composition of the deposited film can be controlled by adjusting parameters such as the UV wavelength and intensity, precursor concentration, and substrate temperature. Further research into the UV-assisted deposition of TiO₂ from this compound is warranted to fully explore its capabilities in PMOD.

Utilization in Thin Film Deposition Techniques

This compound is a valuable precursor for the deposition of titanium-containing thin films through techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Its volatility and thermal stability allow for its transport in the vapor phase to the substrate surface.

In thermal CVD, the precursor is introduced into a reaction chamber where it decomposes at elevated temperatures to form a thin film. The hydrolysis of this compound is a key reaction in this process, leading to the formation of TiO₂ films. The reaction can be represented as:

Ti[OSi(CH₃)₃]₄ + 2H₂O → TiO₂ + 4(CH₃)₃SiOH

The properties of the resulting TiO₂ films, such as their crystallinity and morphology, are highly dependent on the deposition conditions, including temperature, pressure, and the presence of co-reactants like water or oxygen.

In ALD, a sequential and self-limiting surface reaction process is used to deposit films with atomic-level precision. While specific studies on the ALD of this compound are not abundant, the principles of ALD suggest its potential. An ALD cycle would involve the sequential exposure of the substrate to the titanium precursor and a co-reactant (e.g., water or ozone). The self-limiting nature of the surface reactions ensures uniform and conformal film growth. The use of related titanium precursors like tetrakis(dimethylamido)titanium (TDMAT) and tetrakis(ethylmethylamido)titanium (TEMAT) in ALD for depositing TiN and TiO₂ films has been extensively studied and provides a framework for understanding the potential of this compound in this context. researchgate.netrsc.org

Table 1: Comparison of Titanium Precursors in Thin Film Deposition

| Precursor | Deposition Technique | Film Type | Deposition Temperature (°C) | Key Findings |

| Tetrakis(dimethylamido)titanium (TDMAT) | ALD | TiO₂ | 120 - 330 | Growth per cycle varies with temperature; amorphous to crystalline transition observed. rsc.org |

| Tetrakis(ethylmethylamido)titanium (TEMAT) | PEALD | TiN | 150 - 350 | Lowest resistivity achieved at higher temperatures. nih.gov |

| Titanium Isopropoxide | CVD | TiO₂ | 350 - 600 | Precursor for producing anatase and rutile TiO₂ phases. |

| Titanium Tetrachloride | CVD | TiN | >500 | Requires high temperatures; can lead to chlorine contamination. |

Strategies for Surface Grafting and Immobilization

The reactivity of this compound with hydroxyl groups makes it a suitable candidate for the surface grafting and immobilization of titanium species onto various substrates. This process is of significant interest for applications such as catalysis, biocompatible coatings, and functionalized materials.

The primary strategy for grafting involves the reaction of this compound with a hydroxylated surface, such as silica (B1680970) (SiO₂) or a pre-treated titanium surface. The hydroxyl groups on the substrate surface react with the trimethylsiloxy ligands of the precursor, leading to the covalent attachment of a titanium siloxide species to the surface. nih.gov This reaction can be represented as:

Substrate-OH + Ti[OSi(CH₃)₃]₄ → Substrate-O-Ti[OSi(CH₃)₃]₃ + (CH₃)₃SiOH

The extent of grafting and the nature of the immobilized species can be controlled by factors such as the reaction temperature, time, and the concentration of the precursor. The resulting surface will have a layer of immobilized titanium siloxide complexes.

This surface modification can impart new functionalities to the substrate. For instance, grafting titanium species onto a silica support can create active catalytic sites for various chemical transformations. nih.gov Similarly, modifying the surface of titanium implants with a layer of biocompatible material through such grafting techniques can enhance their integration with biological tissues. nih.gov The ability to control the surface chemistry at the molecular level through the immobilization of well-defined organometallic complexes like this compound opens up possibilities for designing advanced materials with tailored properties.

Reactivity and Mechanistic Studies of Tetrakis Trimethylsiloxy Titanium

Hydrolytic Stability and Reactivity with Protogenic Species

Interaction with Water and Catalyst Deactivation Pathways

Tetrakis(trimethylsiloxy)titanium, Ti(OSiMe₃)₄, exhibits a notable reaction with water, which leads to the cleavage of its titanium-oxygen-silicon (Ti-O-Si) bonds and subsequent deactivation of its catalytic activity. science.gov This process involves the hydrolysis of the Ti-O-Si linkage, which can ultimately result in the formation of polymeric titanium oxide trimethylsilyloxide species. cdnsciencepub.com The interaction with moisture in the air is slow, but the reaction is rapid when in direct contact with water. gelest.com

The deactivation pathway is significant in catalytic applications, such as in epoxidation reactions where water can be present as an impurity or a byproduct. The hydrolytic instability means that the catalytically active monomeric titanium center is compromised. science.govuclouvain.be The presence of water can lead to the aggregation of titanium sites, which diminishes their effectiveness. uclouvain.be

Controlled hydrolysis of Ti(OSiMe₃)₄ in a solvent like dioxane has been studied to understand the formation of these polymeric structures. The initial products of this hydrolysis are prone to disproportionation, a process where they rearrange into different compounds. For example, the initial product Ti₂O(OSiMe₃)₆ can disproportionate into the starting material Ti(OSiMe₃)₄ and more condensed polymeric forms like Ti₂O₃(OSiMe₃)₂. researchgate.net The degree of polymerization of the resulting titanium oxide trimethylsilyloxide polymers is influenced by the molar ratio of water to the initial titanium compound. cdnsciencepub.com

Cleavage of Titanium-Oxygen-Silicon (Ti-O-Si) Bonds

The fundamental reaction responsible for the hydrolytic instability of this compound is the cleavage of the titanium-oxygen-silicon (Ti-O-Si) bond. This bond is susceptible to attack by protogenic species, most notably water. science.gov The reaction with water leads to the formation of a titanium hydroxide (B78521) species and a silanol (B1196071) (Si-OH) group, which can then condense to form more complex structures.

The cleavage of the Ti-O-Si bond is a critical step in the deactivation of catalysts based on this compound, as it disrupts the well-defined molecular structure of the active site. science.gov In the context of epoxidation catalysis, maintaining the integrity of the isolated Ti centers is crucial for high activity. science.gov

The process of hydrolysis and condensation can be represented by the following simplified scheme:

Hydrolysis: Ti-O-Si + H₂O → Ti-OH + HO-Si

Condensation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O or Ti-OH + HO-Si → Ti-O-Si + H₂O

This process leads to the formation of titanium oxide trimethylsilyloxide polymers. cdnsciencepub.comresearchgate.net The degree of hydrolysis and subsequent polymerization can be controlled to some extent by the reaction conditions, such as the amount of water added. cdnsciencepub.com

Comparative Hydrolytic Susceptibility with Related Metal Alkoxides

Organosilyloxy-metal compounds, including this compound, have been observed to be less susceptible to hydrolysis compared to their corresponding metal tertiary alkoxide counterparts. researchgate.net This reduced susceptibility is attributed to the water-repellent nature of the trialkylsilyloxy groups. cdnsciencepub.com

The bulky trimethylsilyloxy groups provide steric shielding around the titanium center, which hinders the approach of water molecules. This is in contrast to metal alkoxides, which are generally more open to hydrolytic attack. The hydrophobic character of the silyl (B83357) groups also plays a role in repelling water. cdnsciencepub.com

Despite this relative stability, as discussed previously, this compound is still sensitive to water, and this reactivity is a key factor in its chemistry and application. science.govgelest.com The hydrolytic stability of these compounds is an important consideration for their use as catalysts, particularly in reactions where water may be present. uclouvain.be

| Compound Type | Relative Hydrolytic Susceptibility | Reason |

| Metal Tertiary Alkoxides | High | Less steric hindrance, more polar M-O bond |

| This compound | Lower than alkoxides | Steric shielding and hydrophobic nature of trimethylsilyloxy groups cdnsciencepub.comresearchgate.net |

Oxidative Reactivity and Epoxidation Mechanisms

Interaction with Alkyl Hydroperoxides (e.g., tert-Butyl Hydroperoxide, TBHP)

This compound serves as a highly active homogeneous catalyst for the epoxidation of olefins, where alkyl hydroperoxides like tert-butyl hydroperoxide (TBHP) are used as the oxidant. science.govresearchgate.net Unlike water, TBHP does not readily cleave the Ti-O-Si bond, allowing the catalyst to maintain its structural integrity during the reaction. science.gov

The interaction between the titanium center and TBHP is a crucial step in the catalytic cycle. It is proposed that a titanium hydroperoxo or peroxo species is formed as a key intermediate. uclouvain.beresearchgate.net This intermediate is responsible for transferring an oxygen atom to the double bond of the olefin, resulting in the formation of an epoxide.

Studies have shown that the epoxidation of various olefins can be effectively catalyzed by titanium compounds in the presence of TBHP. science.govresearchgate.net The efficiency of this process highlights the ability of the titanium center in this compound to activate the hydroperoxide without being deactivated itself by the oxidant.

Hydrogen-Bond-Assisted Activation of Peroxide O-O Bonds

The activation of the peroxide O-O bond in alkyl hydroperoxides by the titanium catalyst is a key step in the epoxidation mechanism. It is suggested that hydrogen bonding plays a significant role in this activation process. researchgate.net

In the proposed mechanism for Ti-based epoxidation catalysts, a hydroperoxo species, such as a Ti(η²–OOR) intermediate, is formed. uclouvain.be The interaction between the hydroperoxide and the titanium center can be facilitated by hydrogen bonding, which can polarize and weaken the O-O bond, making it more susceptible to cleavage and subsequent oxygen transfer to the alkene.

While the precise mechanism can be complex and may vary depending on the specific catalyst system and reaction conditions, the formation of a titanium-hydroperoxide active species is a common feature. uclouvain.benih.govresearchgate.net The activation of hydrogen peroxide or alkyl hydroperoxides by titanium catalysts often involves the formation of Ti-OOH species, which are potent oxidizing agents. nih.govnih.govsioc-journal.cn

Elucidation of Mechanistic Pathways for Olefin Epoxidation Catalysis

Titanosilicates, materials featuring isolated titanium atoms within a silica (B1680970) framework, are renowned catalysts for the epoxidation of olefins. mdpi.com The active species in these catalysts are understood to be the tetrahedrally coordinated titanium atoms, which function as strong Lewis acid sites. mdpi.com The catalytic cycle for olefin epoxidation using heterogeneous titanium-based catalysts is generally accepted to follow an Eley-Rideal mechanism. mdpi.com In this pathway, the oxidant, such as an organic hydroperoxide or hydrogen peroxide, first adsorbs onto the titanium active site. This adsorption leads to the formation of a highly reactive intermediate titanium-peroxo species. mdpi.comresearchgate.net Subsequently, this activated complex reacts with the olefin, which is present in the bulk solution, to form the corresponding epoxide. The epoxide product then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle. mdpi.com

While the specific mechanism for this compound is analogous, it typically acts as a precursor to the catalytically active species. In solution, it can react with an oxidant like tert-butyl hydroperoxide (TBHP) to form a soluble titanium-hydroperoxo complex. Two general mechanistic routes are often considered for the oxygen transfer step from the resulting metal-peroxo species to the olefin. One proposed mechanism involves a [2+3] cycloaddition of the olefin to the titanium-peroxo bond. researchgate.net An alternative pathway suggests an exogenous attack of the nucleophilic olefin on an electrophilic peroxo oxygen atom of the titanium complex. researchgate.net The reactivity of different olefins in titanium-catalyzed epoxidation reactions has been observed to follow a general trend, with electron-rich olefins showing higher conversion rates. For instance, the reactivity order has been documented as cyclohexene (B86901) > methylstyrene > styrene (B11656) > chlorostyrene > p-nitrostyrene, a trend that correlates with the electron-donating or -withdrawing nature of the substituents on the olefin. rsc.org

Table 1: Reactivity Order of Various Olefins in Metal Oxide Catalyzed Epoxidation

| Olefin | Relative Reactivity |

|---|---|

| Cyclohexene | Highest |

| Methylstyrene | High |

| Styrene | Medium |

| Chlorostyrene | Low |

| p-Nitrostyrene | Lowest |

This table illustrates the general reactivity trend for olefins in epoxidation reactions catalyzed by supported metal oxides, with reactivity decreasing as electron-withdrawing groups are added to the olefin. rsc.org

Reactivity with Allylic Alcohols in Peroxide-Mediated Systems

The reaction of titanium catalysts with allylic alcohols in the presence of peroxides is best exemplified by the Sharpless-Katsuki asymmetric epoxidation. This reaction is highly specific for allylic alcohols and proceeds via a well-defined mechanism involving a titanium-alkoxide intermediate. While the original Sharpless catalyst often uses titanium(IV) isopropoxide, this compound can participate in similar chemistry.

The catalytic cycle begins with the rapid exchange of the trimethylsiloxy ligands on the titanium center with the allylic alcohol and a chiral ligand, typically a dialkyl tartrate. This assembly forms a dimeric titanium-tartrate-allylic alcoholate complex. An oxidant, commonly tert-butyl hydroperoxide (TBHP), then coordinates to one of the titanium centers in this dimer. The crucial step of the reaction is the intramolecular transfer of an oxygen atom from the coordinated peroxide to the double bond of the allylic alcohol, which is also bound to the same titanium center. The specific geometry enforced by the chiral tartrate ligand directs the peroxide to attack one specific face of the double bond, resulting in a product with high enantiomeric excess. The resulting epoxide is then displaced by another molecule of allylic alcohol, regenerating the catalyst for the next cycle. The mechanistic understanding of this system has been extensively developed through detailed kinetic and structural studies. mit.edumit.edu

Ligand Exchange and Surface-Confined Reactions

Interaction with Self-Assembled Monolayers (SAMs) as a Catalyst

This compound can be anchored to functionalized surfaces, such as self-assembled monolayers (SAMs), to create surface-confined catalysts. The interaction is highly dependent on the terminal functional groups of the SAM. Studies using the closely related precursor tetrakis(dimethylamido)titanium, Ti[N(CH₃)₂]₄, provide significant insight into these surface reactions. nih.govacs.orgacs.org When a SAM terminated with hydroxyl (-OH) or amine (-NH₂) groups is exposed to the titanium precursor, a reaction occurs where the precursor attaches to the surface. nih.govacs.org

The reaction with an amine-terminated SAM has been shown to be particularly "clean," with the reactivity primarily associated with the terminal amine groups. nih.govacs.org In this case, approximately one titanium complex molecule was found to adsorb for every two amine groups on the surface. nih.govacs.org The reaction proceeds via the displacement of one or more of the precursor's ligands by the surface functional group. For this compound reacting with a hydroxyl-terminated SAM, the reaction would involve the elimination of trimethylsilanol (B90980) ( (CH₃)₃SiOH ) and the formation of a covalent Ti-O-Surface bond. On all surfaces studied, a significant loss of the original ligands from the titanium precursor was observed, especially at elevated substrate temperatures. nih.govacs.org These findings demonstrate the feasibility of attaching transition metal coordination complexes from the vapor or solution phase to appropriately functionalized SAMs, creating a well-defined, surface-bound catalytic species. nih.govacs.org

Table 2: Reactivity of Titanium Precursor with Different SAM Terminal Groups

| SAM Terminal Group | Relative Reactivity with Ti[N(CH₃)₂]₄ | Stoichiometry (Ti:SAM molecule) |

|---|---|---|

| -OH | High | Not specified |

| -NH₂ | Medium | ~1:2 nih.govacs.org |

| -CH₃ | Low (reacts at interface) nih.govacs.org | Not applicable |

Data based on studies with tetrakis(dimethylamido)titanium, which serves as a model for the reactivity of titanium precursors with functionalized surfaces. nih.govacs.orgacs.org

Grafting to Inorganic Oxide Surfaces and Subsequent Reactivity

This compound is an effective agent for modifying the surfaces of inorganic oxides such as silica (SiO₂) and titania (TiO₂). This process, known as grafting, involves the formation of covalent bonds between the titanium complex and the oxide surface. Inorganic oxide surfaces are typically covered with hydroxyl groups (e.g., silanols, Si-OH, on silica) under ambient conditions. These surface hydroxyls are reactive sites for grafting. google.comtaylorfrancis.com

The grafting reaction occurs when the trimethylsiloxy ligand of the titanium complex reacts with a surface hydroxyl group. This condensation reaction forms a stable, covalent Ti-O-M bond (where M is Si, Ti, or another metal from the oxide substrate) and releases a molecule of trimethylsilanol as a byproduct. nih.gov This process is analogous to the well-established use of alkylsilanes to modify oxide surfaces. nih.gov The extent of grafting and the structure of the resulting surface layer can be controlled by reaction conditions such as temperature, reaction time, and the concentration of the titanium precursor.

Once grafted, the surface-bound titanium species can exhibit catalytic activity. The now-immobilized titanium centers can act as Lewis acid sites or be further modified. For example, they can serve as active sites for subsequent graft polymerization, where monomer units are polymerized directly from the surface, creating a dense layer of polymer chains covalently bonded to the substrate. taylorfrancis.comresearchgate.net This method allows for precise control over the surface chemistry, creating robust, functionalized materials for applications ranging from catalysis to biocompatible coatings. google.com

Catalytic Applications and Reaction Engineering Utilizing Tetrakis Trimethylsiloxy Titanium

Homogeneous Catalysis

In the realm of homogeneous catalysis, tetrakis(trimethylsiloxy)titanium serves as a soluble and effective catalyst in various organic transformations. Its utility stems from its ability to activate substrates and facilitate bond-forming reactions in the solution phase.

Epoxidation Reactions of Various Olefinic Substrates

Titanium-based catalysts are renowned for their efficacy in the epoxidation of alkenes, a critical transformation in synthetic chemistry for the production of valuable intermediates. While the broader class of titanosilicate materials are well-studied heterogeneous catalysts for this purpose, molecular titanium complexes like this compound can serve as homogeneous models and catalysts for such reactions. researchgate.net The selective epoxidation of olefins is a highly attractive process for synthesizing intermediates used in fine and specialty chemicals. researchgate.net The development of catalysts that can function under mild conditions with environmentally benign oxidants like hydrogen peroxide is of particular interest. researchgate.netresearchgate.net

The catalytic activity of titanium complexes in epoxidation is attributed to the formation of a titanium-hydroperoxo intermediate, which then transfers an oxygen atom to the olefin. The ligand environment around the titanium center plays a crucial role in modulating the catalyst's activity and selectivity. In the case of this compound, the siloxy ligands influence the electronic properties of the titanium center, thereby affecting its interaction with the oxidant and the olefin substrate.

| Substrate | Product | Oxidant | Catalyst System |

| Allylic Alcohols | Glycidol derivatives | aq. H₂O₂ | Ti-siloxy-polyoxometalates |

| Alkenes | Epoxides | aq. H₂O₂ | Ti-siloxy-polyoxometalates |

This table showcases the types of olefinic substrates that can be epoxidized using titanium-siloxy based catalysts.

Role in Condensation Cure Silicone Formulations

This compound plays a pivotal role as a catalyst in the condensation curing of silicone polymers. gelest.com This process involves the cross-linking of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) chains to form a durable silicone elastomer. The titanium compound acts as a Lewis acid, activating the silanol (B1196071) groups and promoting the condensation reaction, which typically releases a small molecule byproduct such as water or alcohol.

The mechanism involves the coordination of the titanium catalyst to the silanol groups, increasing their electrophilicity and facilitating nucleophilic attack by another silanol group. This results in the formation of a siloxane bond and the regeneration of the catalyst. The efficiency of the curing process can be influenced by factors such as the concentration of the catalyst, temperature, and the presence of moisture. Partial hydrolysis of this compound can lead to the formation of soluble polymeric species that are also active catalysts. gelest.com

Heterogeneous Catalysis and Surface-Supported Systems

The principles of catalysis by this compound extend to heterogeneous systems, where its structural features and reactivity are exploited in the design of solid catalysts and for surface modification.

Structural Analogy to Active Sites in Ti-Si Epoxidation Catalysts (e.g., Silylated Titania-Silica Mixed Oxides)

The molecular structure of this compound serves as an excellent model for the active sites in highly effective heterogeneous epoxidation catalysts, such as titania-silica mixed oxides. researchgate.net These solid catalysts feature isolated titanium centers incorporated into a silica (B1680970) matrix. The Ti-O-Si linkages in these materials are believed to be crucial for their catalytic activity. The hydrophobicity of these catalysts can be enhanced through silylation, for instance, with trimethylsilyl (B98337) chloride. cas.cz

By studying the catalytic behavior of this compound in homogeneous epoxidation reactions, researchers can gain valuable insights into the reaction mechanisms occurring on the surface of these solid catalysts. This includes understanding the nature of the active titanium-hydroperoxo species and the factors that govern the stereoselectivity and regioselectivity of the epoxidation. This knowledge is instrumental in the rational design of more efficient and selective heterogeneous epoxidation catalysts.

Catalytic Role in Self-Assembled Monolayer (SAM) Deposition for Surface Engineering

The controlled deposition of thin films and monolayers on surfaces is critical for a wide range of applications, including microelectronics and sensor technology. This compound and related titanium compounds can be utilized in the formation of self-assembled monolayers (SAMs). acs.org The ability to control the properties of SAMs on solid surfaces, combined with the unique photocatalytic properties of titanium dioxide, makes the study of these systems highly relevant. nih.gov

For instance, the reaction of titanium precursors with functionalized SAMs can be used to graft titanium species onto a surface. acs.orgresearchgate.netacs.org This is often a key step in processes like atomic layer deposition (ALD), where sequential, self-limiting surface reactions are used to build up thin films with atomic-level precision. The reactivity of the titanium compound with the terminal groups of the SAM (e.g., -OH, -NH2) dictates the efficiency and nature of the deposition. acs.orgresearchgate.netacs.org This approach allows for the precise engineering of surface properties for applications such as creating patterned surfaces for selective deposition. kanazawa-u.ac.jp

| SAM Terminal Group | Reactivity with Titanium Precursor | Application |

| -OH | High | Thin film deposition, ALD |

| -NH₂ | High | Thin film deposition, ALD |

| -CH₃ | Low | Selective deposition patterning |

This table illustrates the differential reactivity of titanium precursors with various SAM terminal groups, which is fundamental to their application in surface engineering.

Mechanistic Insights into Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing improved catalysts. For reactions catalyzed by this compound, mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling.

In epoxidation reactions, the proposed mechanism involves the initial reaction of the titanium catalyst with the oxidant (e.g., hydrogen peroxide) to form a titanium-peroxo or titanium-hydroperoxo species. This is generally considered the active oxidizing agent. This intermediate then interacts with the olefin in a step that involves the transfer of an oxygen atom to the double bond, forming the epoxide and regenerating the titanium catalyst. Recent studies on titanium-based catalysts have highlighted the versatility of Ti(III)/Ti(IV) redox cycles in activating a range of substrates. nih.gov

In condensation cure silicone formulations, the catalytic cycle is initiated by the coordination of the titanium catalyst to a silanol group. This Lewis acid activation facilitates the nucleophilic attack from another silanol, leading to the formation of a Si-O-Si bond and the release of water. The catalyst is then free to engage with other silanol groups, continuing the cross-linking process. The reaction is typically second order with respect to the catalyst, suggesting a mechanism involving a dimeric titanium species. nih.gov

The compound this compound has garnered significant attention in the field of catalysis, primarily as a molecular precursor for the synthesis of highly efficient and selective heterogeneous epoxidation catalysts. Its unique structure, featuring a central titanium atom bonded to four trimethylsiloxy groups, allows for the generation of well-defined, isolated titanium active sites on silica supports. This has proven instrumental in advancing the understanding and design of catalysts for various oxidation reactions, particularly the epoxidation of olefins.

Catalytic Activity in Epoxidation

This compound serves as a valuable precursor for creating single-site titanium catalysts supported on materials like amorphous silica, MCM-41, and SBA-15. nih.govacs.org The grafting of this and related tris(tert-butoxy)siloxy titanium complexes onto silica surfaces leads to the formation of isolated tetrahedral titanium(IV) species, which are widely recognized as the active centers in epoxidation catalysis. nih.govuclouvain.be

While the general mechanism for epoxidation catalyzed by titanium-silica materials is of the Eley-Rideal type, where the oxidant is activated on the titanium center, the specific role of hydrogen bonding in substrate activation, particularly with catalysts derived from this compound, is a subject of detailed investigation.

In the broader context of titanium-catalyzed epoxidation, especially of allylic alcohols, hydrogen bonding plays a crucial role in the orientation and activation of the substrate. For instance, in the renowned Sharpless asymmetric epoxidation, the allylic alcohol coordinates to the titanium center, and the hydroxyl group is believed to participate in a hydrogen-bonding network that directs the stereochemical outcome of the oxygen transfer from the peroxide. scripps.edu

For catalysts prepared from this compound, the bulky trimethylsiloxy ligands are instrumental in ensuring the isolation of the titanium active sites on the silica surface. nih.govacs.org This site isolation is critical for preventing the formation of less active titanium oxide clusters. uclouvain.be While direct hydrogen bonding between the substrate and the trimethylsiloxy ligands themselves is not the primary activation pathway, the nature of these ligands influences the electronic properties and accessibility of the titanium center.

In the case of allylic alcohol epoxidation using catalysts derived from titanium siloxides, it is proposed that the alcohol substrate coordinates to the Lewis acidic titanium(IV) center. nih.gov The presence of the siloxy ligands modulates the Lewis acidity of the titanium, thereby influencing the strength of this coordination. It is plausible that once the allylic alcohol is coordinated, an intramolecular hydrogen bond can form between the alcohol's hydroxyl group and one of the oxygen atoms of the coordinated peroxide or the siloxy ligands, creating a rigid, cyclic transition state. nih.gov This interaction would pre-organize the substrate for the subsequent intramolecular oxygen transfer from the activated peroxide, thus influencing both the rate and selectivity of the epoxidation.

Research on related titanium(III)-catalyzed epoxidation of allylic alcohols also suggests the formation of an alkyloxytitanium(IV) species, where the substrate is directly bonded to the titanium center. nih.gov In such intermediates, the potential for hydrogen bonding to influence the reaction pathway is significant.

The mechanistic insights into titanium-catalyzed epoxidation have led to the formulation of key principles for the rational design of more efficient catalysts, with this compound and similar molecular precursors playing a pivotal role.

A primary principle is the creation of isolated active sites . The use of bulky ligands on the titanium precursor, such as the trimethylsiloxy groups in this compound, is a deliberate strategy to achieve site isolation upon grafting onto a support. nih.govacs.org This prevents the formation of inactive or less selective titanium dioxide domains. rsc.org The number of these bulky siloxide ligands in the precursor molecule has been shown to directly impact the catalytic performance. An increasing number of siloxide ligands enhances both the activity and selectivity of the resulting catalyst for olefin epoxidation. nih.govacs.org

Another design principle is the tuning of the catalyst's hydrophobic/hydrophilic balance . The organic nature of the trimethylsilyl groups imparts a more hydrophobic character to the catalyst surface. This can be advantageous in preventing the deactivation of the Lewis acidic titanium sites by water, which can be present as a byproduct or impurity in the reaction medium.

Furthermore, the choice of the support material is critical. High surface area mesoporous silicas like MCM-41 and SBA-15 have proven to be more effective supports than amorphous silica for catalysts derived from titanium siloxide precursors. nih.govacs.org The ordered pore structure of these materials can facilitate reactant and product diffusion, while their high surface area allows for a greater loading of isolated active sites.

The following table summarizes the influence of the molecular precursor structure on the catalytic performance of silica-supported titanium epoxidation catalysts.

| Molecular Precursor | Support | Resulting Catalyst Characteristics | Catalytic Performance in Cyclohexene (B86901) Epoxidation |

| Ti[OSi(OtBu)3]4 (TiSi4) | SBA-15 | Isolated tetrahedral Ti(IV) sites | High activity and selectivity |

| (iPrO)Ti[OSi(OtBu)3]3 (TiSi3) | SBA-15 | Isolated tetrahedral Ti(IV) sites | Very high turnover frequencies (500-1500 h-1) |

| (tBuO)3TiOSi(OtBu)3 (TiSi) | SBA-15 | Isolated tetrahedral Ti(IV) sites | Enhanced activity and selectivity compared to precursors with fewer siloxide ligands |

Data synthesized from research on silica-supported titanium catalysts derived from molecular precursors. nih.govacs.org

In essence, the use of this compound as a precursor exemplifies a sophisticated approach to catalyst design. By controlling the molecular architecture of the precursor, it is possible to engineer the structure of the final heterogeneous catalyst at the atomic level, thereby optimizing its performance in demanding chemical transformations like olefin epoxidation.

Materials Science Applications and Surface Chemistry of Tetrakis Trimethylsiloxy Titanium Derived Systems

Polymerization and Oligomerization Phenomena

The controlled hydrolysis of tetrakis(trimethylsiloxy)titanium serves as a foundational method for the synthesis of polytrimethylsiloxanotitanoxanes, a class of polymers with a unique silicon-oxygen-titanium backbone. These materials have garnered interest for their potential thermal stability and water-repellent characteristics.

Synthesis and Characterization of Polytrimethylsiloxanotitanoxanes

The synthesis of polytrimethylsiloxanotitanoxanes is primarily achieved through the controlled hydrolysis of this compound in a solvent such as dioxane. This reaction leads to the formation of polymers with the general formula [TiOx(OSiMe3)4-2x]n. A key aspect of this process is that the initial hydrolysis products can undergo a facile disproportionation. For instance, the dimer formed upon initial hydrolysis, Ti2O(OSiMe3)6, can disproportionate to yield the starting monomer, this compound, and a more condensed polymeric species, Ti2O3(OSiMe3)2. This behavior highlights the dynamic nature of the polymerization process.

The characterization of these polymers relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 29Si NMR, is instrumental in elucidating the structure of the polymer, confirming the presence of trimethylsiloxy groups and monitoring the extent of hydrolysis and condensation reactions. Infrared (IR) spectroscopy provides valuable information on the Si-O-Ti linkages within the polymer backbone. Furthermore, techniques like Gel Permeation Chromatography (GPC) are employed to determine the molecular weight and molecular weight distribution of the synthesized polymers.

| Property | Value |

| Molecular Formula | C₁₂H₃₆O₄Si₄Ti |

| Molecular Weight | 404.66 g/mol |

| Boiling Point | 110 °C at 10 mmHg |

| Density | 0.900 g/mL |

| Refractive Index | 1.4278 at 20 °C |

| Table 1: Physical Properties of this compound |

Investigation of Polymer Microstructures and Degree of Polymerization

The microstructure of polytrimethylsiloxanotitanoxanes is intricately linked to the degree of hydrolysis during their synthesis. Early research by Bradley and his colleagues in 1963 laid the groundwork for understanding this relationship. They demonstrated that by carefully controlling the molar ratio of water to the titanium precursor, the number-average degree of polymerization (n) of the resulting soluble polymers could be manipulated.

Their findings indicated that as the degree of hydrolysis (x) increases, the polymer structure evolves. For lower degrees of hydrolysis, the polymers are believed to possess linear or simple branched structures. However, as more water is introduced, more complex, cross-linked, or cage-like structures may form. The investigation of the relationship between the degree of hydrolysis and the number-average degree of polymerization provides crucial insights into the mechanism of polymer growth and the resulting architecture of the final material.

| Degree of Hydrolysis (x) | Number-Average Degree of Polymerization (n) | Proposed Structure |

| 0.5 | ~2 | Dimeric species, e.g., Ti₂O(OSiMe₃)₆ |

| >0.5 | Increases with x | Linear and branched chains |

| Higher values of x | Higher n | More complex, potentially cross-linked structures |

| Table 2: Relationship between Degree of Hydrolysis and Polymerization (Conceptual) |

Thin Film Deposition and Nanostructure Fabrication

While the use of this compound in polymerization is well-established, its application in advanced thin film and nanostructure fabrication techniques is an area of ongoing exploration. The compound's volatility and its constituent elements of titanium, silicon, and oxygen make it a potentially attractive precursor for deposition processes.

Application in Photochemical Metal Organic Deposition (PMOD) of Patterned Films

Photochemical Metal Organic Deposition (PMOD) is a technique that utilizes ultraviolet (UV) light to decompose a precursor material and deposit a thin film onto a substrate. This method allows for the creation of patterned films without the need for traditional photolithography. While the direct application of this compound in PMOD for patterned film deposition is not extensively documented in publicly available research, the general principles of PMOD suggest its potential. The photochemical reactivity of titania-based materials is well-known, and a precursor like this compound could theoretically be photodissociated to form titanium oxide or titanium silicide films. The trimethylsiloxy ligands could potentially be cleaved by UV irradiation, leading to the formation of reactive species that subsequently deposit on the substrate.

Utilization in Electron Beam Induced Metal Organic Deposition (EMOD) for Nanostructures

Electron Beam Induced Metal Organic Deposition (EMOD) is a direct-write nanofabrication technique that employs a focused electron beam to locally decompose precursor molecules adsorbed on a surface. This allows for the precise, three-dimensional construction of nanostructures. The use of various titanium-containing precursors, such as titanium tetraisopropoxide (TTIP), in EMOD to create titanium oxide nanostructures has been demonstrated. Although specific studies detailing the use of this compound in EMOD are not prominent, its properties suggest it could be a viable precursor. The electron beam could induce the fragmentation of the molecule, leading to the deposition of a material containing titanium, silicon, and oxygen. The composition of the deposited nanostructures would likely depend on the electron beam parameters and the surface chemistry.

Fabrication of Patterned Films and Controlled Nanostructures

The fabrication of patterned films and controlled nanostructures using precursors like this compound hinges on the precise control of the deposition process. In the context of PMOD, the pattern is defined by the areas of the substrate illuminated by the UV light. For EMOD, the high spatial resolution of the electron beam allows for the creation of intricate, user-defined nanostructures. The potential to deposit materials with a combination of titanium and silicon oxides from a single-source precursor is a significant advantage, as these materials have a wide range of applications in optics, electronics, and catalysis. Further research into the behavior of this compound under UV and electron beam irradiation is necessary to fully realize its potential in these advanced fabrication techniques.

Contribution to the Formation of Superhydrophobic Surface Coatings

The creation of superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles (WCA) exceeding 150°, is a significant area of materials science. While numerous methods exist for rendering titanium and its alloys superhydrophobic, such as laser marking, anodizing, and modification with fluorinated silanes, the direct role of this compound is primarily associated with its capacity to act as a precursor for hydrophobic coatings. mdpi.comalfa-chemistry.com

The key property of this compound in this context is its reactivity towards moisture. The compound undergoes partial hydrolysis to form soluble polysiloxane-based polymers. gelest.com These polymers, containing a network of titanium-oxygen-silicon bonds, can be applied to surfaces to form a thin film. While not inherently superhydrophobic, these coatings increase the hydrophobicity of a substrate by presenting a surface rich in non-polar methyl groups from the trimethylsiloxy moieties.

Hydrolysis and Condensation: Controlled exposure of this compound to moisture initiates hydrolysis of the Ti-O-Si bonds, leading to the formation of Ti-OH and Si-OH groups. These intermediates then undergo condensation reactions to form a complex, cross-linked titanosiloxane polymer.

Film Deposition: The resulting soluble polymer can be applied to a substrate via methods like dip-coating or spin-coating.

Surface Chemistry: The final coating's surface is populated by trimethylsilyl (B98337) groups, which have low surface energy and impart hydrophobic character.

To achieve superhydrophobicity, a dual-scale surface roughness (micro- and nano-scale) is typically required in conjunction with low surface energy chemistry. Therefore, this compound-derived coatings are most effective when applied to pre-textured surfaces, where the polymeric film can conform to the existing topography, combining physical structure with chemical repellency to achieve a superhydrophobic state. For instance, a study on creating superhydrophobic surfaces on titanium alloys achieved a WCA of 158° by combining laser marking to create surface texture with an anodizing process. mdpi.com Another approach on stainless steel used modified titanium dioxide nanoparticles to achieve a WCA of 160.1°. alfa-chemistry.com

Surface Organometallic Chemistry and Grafting

Surface organometallic chemistry involves the reaction of organometallic compounds with a solid support to create well-defined, isolated metal centers. This compound is a suitable precursor for this purpose due to the reactivity of its siloxy ligands with surface hydroxyl groups.

Anchoring this compound to Inorganic Oxide Supports (e.g., Silica (B1680970), MCM-41)

Inorganic oxides like silica (SiO₂) and mesoporous materials such as MCM-41 are rich in surface hydroxyl groups (silanols, Si-OH), which can act as anchor points for molecular precursors. The grafting of this compound onto these supports proceeds through a reaction between the precursor and the surface silanols. nih.govresearchgate.net

The primary reaction mechanism is the hydrolysis of one or more of the trimethylsiloxy ligands by a surface hydroxyl group, leading to the formation of a stable, covalent Ti-O-Si bond and the release of trimethylsilanol (B90980), which subsequently can form hexamethyldisiloxane. nih.govresearchgate.netgelest.com The number of bonds formed between the titanium center and the surface depends on the reaction conditions and the density of surface hydroxyls. The process can be represented as:

Surface-Si-OH + Ti[OSi(CH₃)₃]₄ → Surface-Si-O-Ti[OSi(CH₃)₃]₃ + (CH₃)₃SiOH

This method allows for the creation of single-site titanium centers on the support material. The bulky trimethylsiloxy ligands can prevent the aggregation or polymerization of titanium species on the surface, which is a common issue with smaller precursors like titanium isopropoxide that can lead to less active, polymeric titanium species. nih.govresearchgate.net This strategy has been successfully used to incorporate other transition metals like vanadium and molybdenum into the framework of MCM-41 to create active catalysts. nih.gov

Table 1: Comparison of Titanium Precursors for Grafting on Silica

| Precursor | Ligand Structure | Resulting Surface Species | Reference |

|---|---|---|---|

| Titanium Isopropoxide | -OCH(CH₃)₂ | Tetrahedrally coordinated polymeric titanium species | nih.govresearchgate.net |

| Titanium (triethanolaminate) isopropoxide | Triethanolaminate and isopropoxide | Isolated titanium species (protected by the triethanolaminate ligand) | nih.govresearchgate.net |

| This compound | -OSi(CH₃)₃ | Potentially isolated titanium species due to bulky ligands | - |

Characterization of Surface-Grafted Titanium Species

A suite of surface-sensitive analytical techniques is employed to confirm the successful grafting of titanium species and to elucidate their structure and coordination environment. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the surface, confirming the presence of titanium. High-resolution scans of the Ti 2p region can provide information about the oxidation state of the grafted titanium, which is expected to be Ti(IV).

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is crucial for observing the changes in surface functional groups. The successful grafting reaction is indicated by a decrease in the intensity of the sharp absorption band corresponding to isolated surface silanol (B1196071) groups (around 3745 cm⁻¹) and the appearance of new bands associated with Ti-O-Si linkages.

UV-Visible Spectroscopy (UV-Vis): The electronic transitions of the titanium centers are sensitive to their coordination environment. Isolated, tetrahedrally coordinated Ti(IV) species typically show a characteristic absorption band in the UV region (around 210-250 nm), distinguishing them from bulk titanium dioxide (anatase or rutile). researchgate.net

X-ray Absorption Near Edge Structure (XANES): This synchrotron-based technique provides detailed information about the local coordination geometry and oxidation state of the titanium atoms, helping to differentiate between tetrahedral and octahedral coordination. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR): ²⁹Si NMR can be used to study the changes in the silica framework upon grafting, providing evidence for the formation of Si-O-Ti bonds. nih.gov

Table 2: Characterization Techniques for Surface-Grafted Titanium

| Technique | Information Obtained |

|---|---|

| XPS | Elemental composition, titanium oxidation state |

| FTIR | Changes in surface hydroxyl groups, formation of Ti-O-Si bonds |

| UV-Vis | Coordination environment of titanium species |

| XANES | Local coordination geometry and oxidation state |

| ²⁹Si NMR | Chemical environment of silicon atoms, evidence of Si-O-Ti bonding |

Post-Grafting Reactivity for Tailored Surface Modification

Once anchored to the support, the grafted titanium species, Surface-O-Ti[OSi(CH₃)₃]ₓ, possess remaining trimethylsiloxy ligands that are reactive. These groups are susceptible to hydrolysis upon controlled exposure to water or moist air. gelest.com This reactivity is a key feature for subsequent, tailored surface modification.

The hydrolysis reaction converts the remaining trimethylsiloxy ligands into reactive hydroxyl groups bound to the titanium center (Ti-OH):

Surface-O-Ti[OSi(CH₃)₃]₃ + 3H₂O → Surface-O-Ti(OH)₃ + 3 (CH₃)₃SiOH

These newly formed, surface-bound titanol (Ti-OH) groups can serve as active sites for a variety of further chemical transformations. For example, they can be used to:

Anchor a second, different organometallic species.

Initiate surface-initiated polymerization reactions.

Serve as catalytic sites for reactions such as epoxidation or oxidation, where the isolated, well-defined nature of the titanium center can lead to high selectivity. nih.gov

This two-step process of grafting followed by hydrolysis allows for the creation of highly functionalized surfaces with precisely controlled chemical properties, starting from the robust anchoring of the this compound precursor.

Advanced Research Directions and Future Outlook

Exploration of Novel Synthetic Routes and Precursors for Enhanced Purity and Scalability

The traditional synthesis of Tetrakis(trimethylsiloxy)titanium often involves the reaction of titanium tetrachloride with sodium trimethylsilanolate. While effective, researchers are pursuing more efficient, scalable, and purer production methods. A key area of investigation is the use of alternative precursors to circumvent the challenges associated with conventional routes.

One innovative approach involves the use of Tetrakis(tris-tert-butoxysiloxy)titanium as a molecular precursor. rsc.org This method, combined with tetraethoxysilane in a hard template method, allows for the preparation of mesoporous silica (B1680970) containing isolated titanium atoms with variable Si/Ti ratios. rsc.org This route is significant as it offers precise control over the final material's composition and structure.

Furthermore, the development of scalable synthesis methods for related two-dimensional materials like MXenes, which also involve titanium precursors, highlights the industrial demand for efficient production techniques. osti.govresearchgate.netnih.gov These top-down approaches, which involve the selective etching of MAX phases, could inspire new scalable methods for producing high-purity this compound and its derivatives. osti.govresearchgate.netnih.gov The goal is to develop processes that are not only high-yielding but also economically viable for large-scale industrial applications. osti.gov

Table 1: Comparison of Synthetic Approaches for Titanium-Based Materials

| Synthetic Route | Precursors | Key Advantages | Potential for this compound |

| Conventional Method | Titanium tetrachloride, Sodium trimethylsilanolate | Established procedure | Baseline for comparison |

| Molecular Precursor Route | Tetrakis(tris-tert-butoxysiloxy)titanium, Tetraethoxysilane | Precise control over Si/Ti ratio, formation of mesoporous structures. rsc.org | Production of high-purity, structurally defined materials. rsc.org |

| Top-Down MXene Synthesis | MAX phases (e.g., Ti3AlC2), Etching agents (e.g., HF) | Scalability, production of 2D materials. osti.govresearchgate.netnih.gov | Inspiration for scalable production of titanium-silicon compounds. |

| Nonhydrolytic Sol-Gel | Titanium(IV) chloride, (3-Glycidoxypropyl)trimethoxysilane | Low-temperature process, fast reaction times. researchgate.net | Alternative sol-gel route for hybrid material synthesis. |

Development of Highly Selective and Sustainable Catalytic Systems based on this compound

This compound and related titanium siloxide complexes are gaining prominence as catalysts in a variety of organic transformations. americanelements.com Their unique electronic and steric properties make them highly effective, particularly in selective oxidation reactions. rsc.orgcas.cziitm.ac.in

A significant area of research is the immobilization of titanium complexes onto mesoporous silica nanoparticles. rsc.org This approach not only enhances catalytic activity but also allows for the easy recovery and recycling of the catalyst, a key principle of green chemistry. rsc.org These supported catalysts have demonstrated high efficiency in the selective oxidation of thioanisole (B89551) using hydrogen peroxide as a green oxidant. rsc.org

The development of titanosilicate zeolites, such as TS-1 and Ti-beta, further underscores the potential of titanium-based catalysts in industrial processes like propylene (B89431) oxide production and phenol (B47542) oxidation. cas.cz The future direction in this field is to design even more selective and sustainable catalytic systems by fine-tuning the structure of the titanium centers and the surrounding support material. This includes exploring novel support materials and developing a deeper understanding of the structure-activity relationships that govern their catalytic performance. cas.cz

Integration into Hybrid Organic-Inorganic Materials for Multifunctional Applications

The integration of this compound into hybrid organic-inorganic materials is a rapidly expanding field with the potential to create materials with novel and enhanced properties. The sol-gel process is a versatile method for producing these hybrid materials, where precursors like this compound are converted into a colloidal solution (sol) and then into an integrated network (gel). youtube.comyoutube.comyoutube.com

These hybrid materials can be tailored for a wide range of applications. For instance, the use of (3-Glycidoxypropyl)trimethoxysilane in conjunction with a titanium precursor can lead to the formation of hybrid materials suitable for photonic applications. researchgate.net A novel synthetic approach using titanium(IV) chloride instead of traditional titanium alkoxides has been shown to facilitate the necessary reactions at lower temperatures and shorter reaction times. researchgate.net

Furthermore, the incorporation of titanium into silica supports has been shown to enhance the catalytic activity of gold nanoparticles in the oxidation of bio-ethanol to acetic acid. ethz.ch The highly dispersed titanium species stabilize the gold nanoparticles, leading to improved selectivity and activity. ethz.ch Future research will likely focus on creating more complex hybrid systems with precisely controlled architectures to unlock multifunctional applications in areas such as catalysis, sensing, and advanced coatings. The use of surfactant-templated sol-gel processes can create mesoporous thin films with high surface area and controlled pore structures, essential for applications in photocatalysis. youtube.com

Computational Design and Predictive Modeling of this compound Chemistry

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of this compound and related systems at the molecular level. These theoretical studies provide invaluable insights into reaction mechanisms, electronic structures, and the thermodynamic and kinetic profiles of catalytic processes.

For example, DFT calculations have been employed to study the adsorption characteristics of titanium precursors like tetrakis(dimethylamido)titanium (TDMAT) on silicon surfaces during atomic layer deposition (ALD). researchgate.net These studies help in elucidating the surface reaction mechanisms, which is crucial for optimizing thin film deposition processes. researchgate.net

In the realm of catalysis, computational modeling can help in the rational design of new catalysts. By simulating the interaction of reactants and intermediates with the titanium active site, researchers can predict which catalyst structures will lead to higher activity and selectivity. This predictive power accelerates the discovery and development of novel catalytic systems, reducing the need for extensive and time-consuming experimental work. Future efforts will likely focus on developing more accurate and efficient computational models that can handle larger and more complex systems, including the interface between the catalyst and the support material.

Unveiling Complex Reaction Mechanisms at the Molecular and Material Surface Level

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Researchers are employing a combination of advanced analytical techniques and computational studies to unravel the intricate steps that occur at both the molecular and material surface levels.

Recent studies on titanium-based photocatalysis have shed light on the complex redox processes that can be initiated by titanium complexes. nih.govrsc.org For instance, titanium compounds can act as Lewis acids to activate substrates and can participate in single-electron transfer processes under light irradiation. nih.govrsc.org Understanding these fundamental steps is key to developing new photocatalytic transformations.

The study of surface reactions is particularly important for heterogeneous catalysis. Techniques like X-ray absorption spectroscopy are used to characterize the nature of titanium species on support materials, revealing how they are dispersed and how they interact with other components of the catalyst system. ethz.ch Kinetic studies and in-situ characterization methods are also vital for mapping out the reaction pathways and identifying key intermediates. The ultimate goal is to build a comprehensive picture of the entire catalytic cycle, from reactant adsorption to product desorption, which will enable the rational design of next-generation materials and catalysts.

常见问题

Q. What safety protocols are essential when handling Tetrakis(trimethylsiloxy)titanium in laboratory environments?

- Methodological Answer: Due to its high flammability (H225) and reactivity with moisture, strict protocols include:

- Inert atmosphere handling : Use nitrogen/argon gloveboxes to prevent hydrolysis and combustion.

- PPE : Flame-resistant lab coats, static-dissipative footwear, and nitrile gloves (tested against EN 374).

- Ventilation : Local exhaust ventilation or NIOSH-approved respirators (N100/P3) if airborne exposure is possible.

- Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Q. What analytical methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR confirm ligand coordination and purity (e.g., trimethylsiloxy δ ~0.1 ppm for ¹H).

- FTIR Spectroscopy : Identify Si-O-Ti stretching modes (900–1100 cm⁻¹) and monitor hydrolytic stability.

- Elemental Analysis : Validate stoichiometry (C: 35.6%, H: 8.9%, Ti: 11.8%).

- Single-Crystal X-ray Diffraction : Resolve tetrahedral geometry and bond lengths (Ti-O ~1.82 Å) .

Advanced Research Questions

Q. How does the steric bulk of trimethylsiloxy ligands influence the reactivity of this compound in sol-gel synthesis compared to smaller alkoxide ligands?

- Methodological Answer:

- Slower hydrolysis : Bulky ligands reduce hydrolysis rates, enabling controlled sol-gel processes. Kinetic studies (via in-situ Raman) show gelation times extend to 2–3 hours (vs. minutes for Ti(OiPr)₄).

- Pore structure control : Adjust H₂O/Ti ratios (1:1 to 4:1) and use acetic acid as a chelator to tailor mesoporous TiO₂-SiO₂ composites (BET surface area: 200–400 m²/g; pore size: 5–20 nm) .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound during chemical vapor deposition (CVD)?

- Methodological Answer:

- TGA-MS analysis : Three-stage decomposition:

Ligand dissociation (150–250°C): Releases hexamethyldisiloxane (m/z 147).

Intermediate formation (300–400°C): Forms Ti-O-Si networks (FTIR: 950 cm⁻¹).

Crystallization (>500°C): Yields anatase TiO₂ (XRD: 2θ = 25.3°).

- CVD optimization : Use argon carrier gas and H₂O partial pressures <10⁻³ Torr to minimize carbon contamination (XPS: C 1s <5 at%) .

Q. How can researchers design experiments to resolve contradictory data on the catalytic activity of this compound in asymmetric epoxidation reactions?

- Methodological Answer:

- Variable control : Test chiral auxiliaries (tartrate vs. binaphthol) and solvents (CH₂Cl₂ vs. toluene) with GC-MS kinetic profiling (every 30 mins).

- Deuterated substrates : Use D₂O quenching to track proton transfer pathways (NMR).

- EXAFS/XANES : Analyze Ti coordination (pre-edge peaks at 4987 eV) to distinguish monomeric (distorted tetrahedral) vs. dimeric (octahedral) active species .

Key Research Findings

- ALD/CVD Applications : Trimethylsiloxy ligands enhance hydrolytic stability, enabling low-temperature deposition of TiO₂ films (150–250°C) with reduced carbon contamination compared to dimethylamino precursors .

- Catalytic Ambiguities : Conflicting enantioselectivity data (30–70% ee) in epoxidation arise from solvent-dependent ligand coordination, resolved via EXAFS and kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。